

# (Chloromethyl)triethoxysilane CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Chloromethyl)triethoxysilane

Cat. No.: B101003

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## An In-depth Technical Guide to (Chloromethyl)triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(Chloromethyl)triethoxysilane**, a versatile organosilicon compound. It details its chemical and physical properties, outlines key experimental protocols for its application, and illustrates its mechanism of action as a coupling agent.

## Core Properties of (Chloromethyl)triethoxysilane

**(Chloromethyl)triethoxysilane**, identified by the CAS Number 15267-95-5, is a bifunctional molecule featuring a reactive chloromethyl group and hydrolyzable ethoxy groups.<sup>[1][2][3][4]</sup> This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and a key component in advanced materials.<sup>[3][5]</sup>

## Quantitative Data Summary

The physical and chemical properties of **(Chloromethyl)triethoxysilane** are summarized in the table below for easy reference.

Property	Value
CAS Number	15267-95-5
Molecular Formula	C <sub>7</sub> H <sub>17</sub> ClO <sub>3</sub> Si
Molecular Weight	212.75 g/mol [1][2]
Appearance	Colorless to slightly pale-yellow liquid[3][5]
Boiling Point	173-176 °C[1][5][6][7]
Density	1.022 g/mL at 25 °C[1][5][6][7]
Refractive Index (n <sub>20/D</sub> )	1.41[1][5][6][7]
Flash Point	47 °C (116.6 °F) - closed cup[1][6]
Purity	Typically >95-97%[1][8]
Linear Formula	(C <sub>2</sub> H <sub>5</sub> O) <sub>3</sub> SiCH <sub>2</sub> Cl[1]

## Applications and Reactivity

**(Chloromethyl)triethoxysilane** is primarily utilized as a versatile chemical intermediate and coupling agent.[3][5] Its key applications include:

- **Coupling Agent:** It acts as a molecular bridge to enhance adhesion between organic polymers and inorganic substrates like glass, metals, and silica.[3][9] This improves the mechanical strength and durability of composite materials.[9]
- **Polymer Synthesis:** It serves as a starting material for the synthesis of silicone polymers and polyfunctional carbosilanes.[5]
- **Surface Modification:** It is used to alter the surface properties of materials, imparting hydrophobicity or providing a reactive site for further functionalization.
- **Adhesives and Sealants:** It is incorporated into formulations to act as a binder and improve adhesion.[5]

The reactivity is governed by its two functional domains:

- **Triethoxysilyl Group:** The  $\text{Si}(\text{OC}_2\text{H}_5)_3$  group undergoes hydrolysis in the presence of water to form reactive silanol groups ( $\text{Si-OH}$ ). These silanols can condense with hydroxyl groups on inorganic surfaces to form stable siloxane ( $\text{Si-O-Substrate}$ ) bonds or with each other to form a polysiloxane network.[3]
- **Chloromethyl Group:** The  $-\text{CH}_2\text{Cl}$  group is an electrophilic site that readily undergoes nucleophilic substitution reactions, allowing for the attachment of a wide range of organic functionalities.[3]

## Experimental Protocols

The following are generalized protocols that illustrate common applications of **(Chloromethyl)triethoxysilane**. Researchers should adapt these procedures based on their specific substrates and target molecules, and always perform reactions under appropriate safety precautions in a fume hood.

### Protocol 1: Surface Modification of a Siliceous Substrate (e.g., Glass, Silica)

This protocol describes a general procedure for covalently bonding **(Chloromethyl)triethoxysilane** to a hydroxyl-terminated surface.

Materials:

- Substrate (e.g., glass slides, silica nanoparticles)
- **(Chloromethyl)triethoxysilane**
- Anhydrous toluene or other suitable anhydrous solvent
- Deionized water
- Ethanol
- Nitrogen or Argon gas
- Oven

### Methodology:

- Substrate Cleaning and Activation:
  - Thoroughly clean the substrate by sonicating in a sequence of deionized water and ethanol to remove organic contaminants.
  - Dry the substrate in an oven at 110-120 °C for at least 1 hour to remove adsorbed water.
  - To generate surface hydroxyl (-OH) groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION IS ADVISED) or an oxygen plasma cleaner. Rinse extensively with deionized water and dry again under a stream of nitrogen and in an oven.
- Silanization Reaction:
  - In a reaction vessel under an inert atmosphere (nitrogen or argon), add the cleaned, dry substrate.
  - Add anhydrous toluene to cover the substrate.
  - Introduce **(Chloromethyl)triethoxysilane** to the solvent to achieve a final concentration of 1-2% (v/v).
  - Stir the mixture at room temperature overnight. For some applications, gentle heating (e.g., 60-80 °C) can accelerate the reaction.
- Post-Reaction Workup:
  - After the reaction period, decant the silane solution.
  - Rinse the functionalized substrate thoroughly with fresh toluene to remove any unbound silane. Sonication for 5-10 minutes during the rinse can be effective.
  - Perform a final rinse with ethanol or isopropanol.
  - Dry the substrate under a stream of nitrogen.

- Cure the silane layer by baking the substrate in an oven at 110 °C for 1 hour to promote covalent bond formation and remove residual solvent. The surface is now functionalized with chloromethyl groups ready for subsequent reactions.

## Protocol 2: Conceptual Synthesis of a Grignard Reagent

The chloromethyl group can be converted into a Grignard reagent, which can then be used in various carbon-carbon bond-forming reactions. This protocol is conceptual and adapted from procedures for similar chloromethyl silanes.

Materials:

- **(Chloromethyl)triethoxysilane**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)
- Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

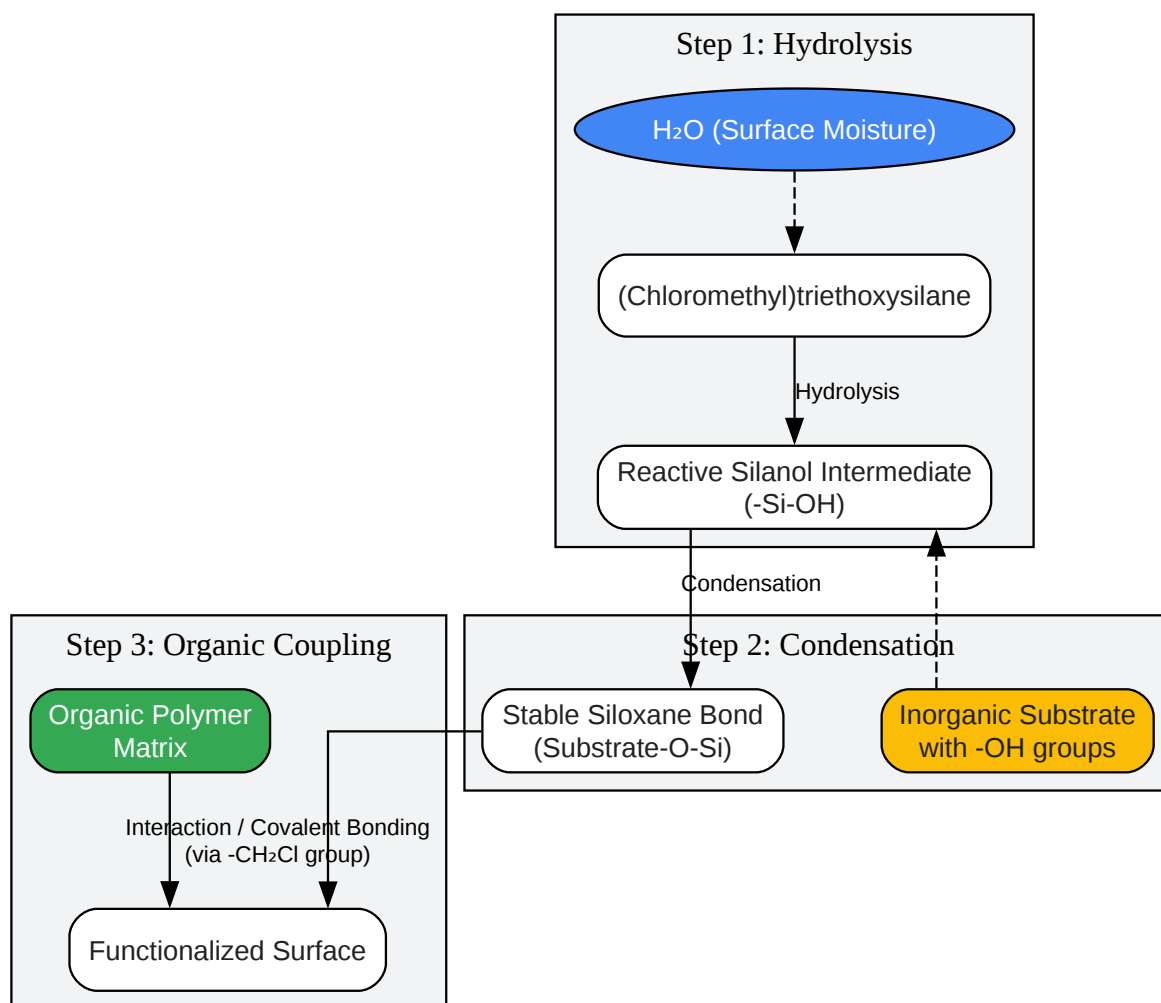
Methodology:

- Apparatus Setup:
  - Assemble the flame-dried glassware under a positive pressure of inert gas.
  - Place magnesium turnings (approx. 1.2 equivalents) and a small crystal of iodine in the flask.
- Initiation of Grignard Formation:
  - Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.
  - Prepare a solution of **(Chloromethyl)triethoxysilane** (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.

- Add a small portion of the silane solution to the magnesium suspension. Initiation is indicated by the fading of the iodine color and gentle refluxing. Gentle warming may be required.
- Grignard Reagent Formation:
  - Once the reaction has initiated, add the remaining **(Chloromethyl)triethoxysilane** solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent, (Triethoxysilyl)methylmagnesium chloride. The resulting solution is ready for use in subsequent reactions (e.g., with aldehydes, ketones, or other electrophiles).

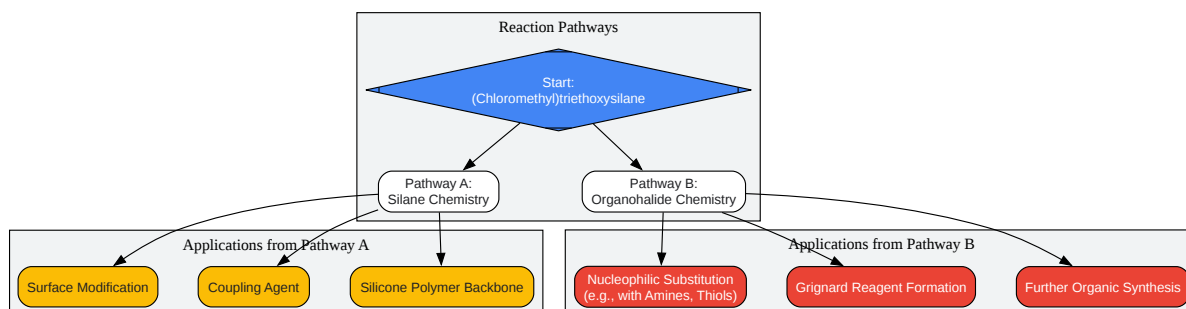
## Visualized Mechanisms and Workflows

The following diagrams illustrate key logical relationships and reaction pathways involving **(Chloromethyl)triethoxysilane**.



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Caption: Mechanism of action for **(Chloromethyl)triethoxysilane** as a coupling agent.



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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Chemical Surface Modification Protocol on SiO<sub>2</sub> Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]



- 8. [nopr.niscpr.res.in](https://nopr.niscpr.res.in) [[nopr.niscpr.res.in](https://nopr.niscpr.res.in)]
- 9. CHLOROMETHYLTRIETHOXYSilane | [[gelest.com](https://gelest.com)]
- To cite this document: BenchChem. [(Chloromethyl)triethoxysilane CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101003#chloromethyl-triethoxysilane-cas-number-and-properties>]

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